5,7-dichloro-1H-imidazo[4,5-b]pyridine
Overview
Description
5,7-Dichloro-1H-imidazo[4,5-b]pyridine: is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the imidazo[4,5-b]pyridine ring system.
Biochemical Analysis
Biochemical Properties
5,7-Dichloro-1H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. Additionally, this compound can bind to DNA, affecting gene expression and cellular function. The interactions between this compound and these biomolecules are primarily driven by its chemical structure, which allows it to form stable complexes with target molecules .
Cellular Effects
This compound has been observed to exert various effects on different cell types. In cancer cells, this compound can inhibit cell proliferation and induce apoptosis by interfering with cell signaling pathways and gene expression. It has also been shown to affect cellular metabolism by altering the activity of key metabolic enzymes. In immune cells, this compound can modulate the immune response by influencing cytokine production and cell signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, such as kinases, and inhibit their activity, leading to changes in cell signaling pathways. Additionally, this compound can intercalate into DNA, affecting gene expression and cellular function. These interactions are facilitated by the compound’s chemical structure, which allows it to form stable complexes with target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as liver damage and immune suppression. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,7-dichloro-1H-imidazo[4,5-b]pyridine typically involves the condensation of 4,6-dichloro-2,3-diaminopyridine with formamide under controlled conditions. The reaction is carried out in methanol at a temperature range of 10-20°C. After the reaction, the product is isolated by filtration and purified using methyl tert-butyl ether .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of phase transfer catalysis (PTC) has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atoms in 5,7-dichloro-1H-imidazo[4,5-b]pyridine can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Major Products:
Substitution Products: Various alkylated or aminated derivatives of this compound.
Oxidation Products: Oxidized forms of the compound, depending on the specific oxidizing agent used.
Scientific Research Applications
Chemistry:
5,7-Dichloro-1H-imidazo[4,5-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
The compound has shown promise in the development of antimicrobial and antiviral agents. Its derivatives have been studied for their activity against various bacterial and viral pathogens . Additionally, it has been explored for its potential as a GABA A receptor positive allosteric modulator, which could have implications in the treatment of neurological disorders .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of 5,7-dichloro-1H-imidazo[4,5-b]pyridine and its derivatives involves the inhibition of key enzymes and receptors in microbial and viral pathogens. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic pathways . In the context of antiviral activity, the compound interferes with viral replication by targeting viral polymerases and proteases .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Imidazo[1,2-a]pyridine: Another related compound with distinct pharmacological properties.
Uniqueness:
5,7-Dichloro-1H-imidazo[4,5-b]pyridine is unique due to the presence of chlorine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable entity in medicinal chemistry .
Properties
IUPAC Name |
5,7-dichloro-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-4(8)11-6-5(3)9-2-10-6/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJFWUNKUZVHGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN2)N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421446 | |
Record name | 5,7-dichloro-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24485-01-6 | |
Record name | 24485-01-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,7-dichloro-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-DICHLORO-1H-IMIDAZO[4,5-B]PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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